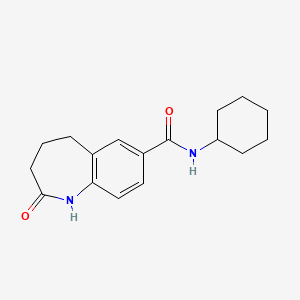
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, commonly known as TMD or TEMPO, is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. It is widely used as a catalyst and an oxidizing agent in various chemical reactions.
Mécanisme D'action
TMD acts as a catalyst in various chemical reactions by undergoing a reversible oxidation-reduction cycle. It can also act as an oxidizing agent by transferring an oxygen atom to the substrate. TMD is a stable free radical compound, and its radical nature is responsible for its unique properties.
Biochemical and Physiological Effects:
TMD has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. TMD has been investigated for its potential use in the treatment of various diseases, including Parkinson's disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
TMD is a stable free radical compound and can be easily synthesized in the laboratory. It is also relatively inexpensive and readily available. However, TMD can be sensitive to air and moisture, and its radical nature can make it difficult to handle in certain reactions.
Orientations Futures
There are several future directions for the research and application of TMD. One area of interest is the use of TMD as a catalyst in the synthesis of pharmaceuticals and natural products. Another area of interest is the investigation of TMD's potential therapeutic applications in the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, there is potential for the development of new TMD derivatives with improved properties and applications.
Conclusion:
In conclusion, TMD is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. It is primarily used as a catalyst and an oxidizing agent in various chemical reactions. TMD has potential therapeutic applications in the treatment of various diseases and has been investigated for its antioxidant and anti-inflammatory properties. Despite its advantages, TMD can be sensitive to air and moisture, and its radical nature can make it difficult to handle in certain reactions. There are several future directions for the research and application of TMD, including the development of new TMD derivatives and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
TMD can be synthesized through the reaction of 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid with N-oxyl-2,2,6,6-tetramethylpiperidine in the presence of a base. The reaction yields TMD as a stable free radical compound.
Applications De Recherche Scientifique
TMD has a wide range of applications in scientific research. It is primarily used as a catalyst in various chemical reactions, including oxidation, epoxidation, and dehydrogenation. TMD can also be used as an oxidizing agent in the synthesis of organic compounds. It has been used in the synthesis of various natural products, such as alkaloids and terpenoids.
Propriétés
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2)9-12(10-18(3,4)20-17)19-16(21)15-11-22-13-7-5-6-8-14(13)23-15/h5-8,12,15,20H,9-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLGXASWHRZZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2COC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(4-Ethoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B6636217.png)
![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)




![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)



![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)
